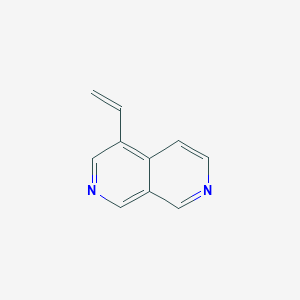
Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) is a coordination compound where yttrium is bonded to three molecules of 2,2,7-trimethyl-3,5-octanedione. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) typically involves the reaction of yttrium nitrate hydrate with 2,2,7-trimethyl-3,5-octanedione in a suitable solvent such as methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the compound can be confirmed using techniques such as FTIR, 1H NMR, 13C NMR, and EI-MS spectroscopy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form yttrium oxide.
Substitution: Ligand substitution reactions can occur where the 2,2,7-trimethyl-3,5-octanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various ligands for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the yttrium center.
Major Products Formed
The major products formed from these reactions include yttrium oxide from oxidation reactions and various substituted yttrium complexes from ligand substitution reactions.
Scientific Research Applications
Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) has several scientific research applications:
Biology and Medicine: The compound is explored for its potential use in medical imaging and as a contrast agent due to its unique properties.
Industry: It is used in the production of advanced materials, including superconductors and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) exerts its effects involves the coordination of yttrium with the 2,2,7-trimethyl-3,5-octanedione ligands. This coordination stabilizes the yttrium center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of yttrium oxide thin films in chemical vapor deposition processes .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium (III): This compound is similar in structure but has different ligand substituents, leading to variations in its properties and applications.
Tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium (III): Another similar compound with different ligand structures, affecting its reactivity and stability.
Uniqueness
Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III) is unique due to the specific structure of its ligands, which provide distinct steric and electronic properties. These properties make it particularly suitable for applications requiring high stability and specific reactivity, such as in the formation of yttrium oxide thin films.
Properties
Molecular Formula |
C66H114O12Y2 |
|---|---|
Molecular Weight |
1277.4 g/mol |
IUPAC Name |
2,2,7-trimethyloctane-3,5-dione;yttrium(3+) |
InChI |
InChI=1S/6C11H19O2.2Y/c6*1-8(2)6-9(12)7-10(13)11(3,4)5;;/h6*7-8H,6H2,1-5H3;;/q6*-1;2*+3 |
InChI Key |
AKMWFUYLGSCLET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Y+3].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12858525.png)
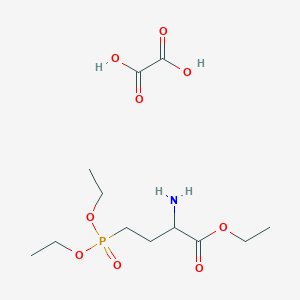
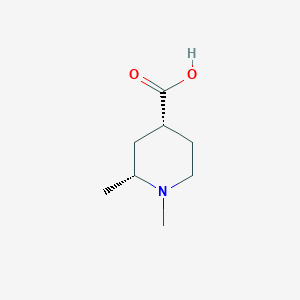
![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide](/img/structure/B12858545.png)
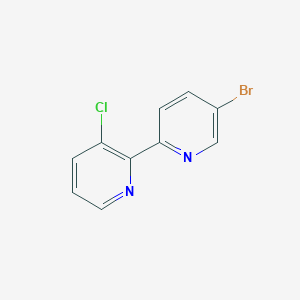
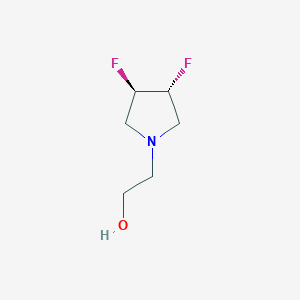
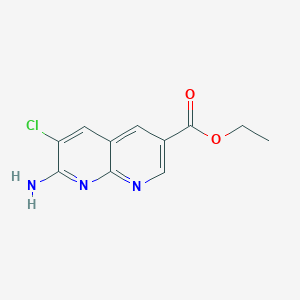

![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
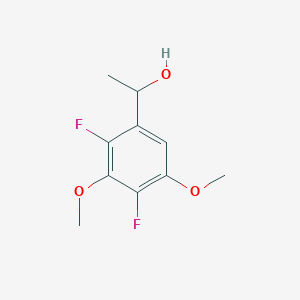
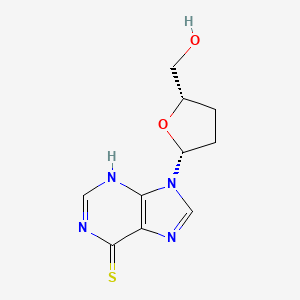
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)
